molecular formula C13H9Cl2FN2O2 B5880270 (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine

(3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine

Cat. No. B5880270
M. Wt: 315.12 g/mol
InChI Key: MIWOYDUIPVQVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine is a compound that has been of interest to scientists due to its potential applications in scientific research.

Scientific Research Applications

(3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine has been used in scientific research as a fluorescent probe for imaging biological systems. The compound has been shown to selectively bind to proteins and can be used to study protein-protein interactions. Additionally, the compound has been used to study the mechanism of action of certain enzymes.

Mechanism of Action

The mechanism of action of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine involves the formation of a covalent bond between the compound and a nucleophilic amino acid residue on the protein. This covalent bond results in a change in the fluorescence of the compound, which can be detected and used to study protein-protein interactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine. However, studies have shown that the compound is not toxic to cells and does not affect cell viability.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine in lab experiments is its selectivity for certain proteins. This allows for the study of specific protein-protein interactions. However, one limitation of the compound is its relatively low quantum yield, which can make it difficult to detect in some experiments.

Future Directions

There are several potential future directions for the use of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine in scientific research. One potential direction is the development of improved synthesis methods to increase the yield and purity of the compound. Additionally, the compound could be used in the study of protein-protein interactions in disease states, such as cancer. Finally, the use of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine in combination with other fluorescent probes could lead to the development of new imaging techniques for studying biological systems.

Synthesis Methods

The synthesis of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine involves the reaction of 3-chloro-4-fluoroaniline with 5-chloro-2-nitrobenzyl chloride in the presence of a base and a catalyst. The resulting compound is a yellow solid with a melting point of 129-131°C.

properties

IUPAC Name

3-chloro-N-[(5-chloro-2-nitrophenyl)methyl]-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O2/c14-9-1-4-13(18(19)20)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWOYDUIPVQVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(5-chloro-2-nitrophenyl)methyl]-4-fluoroaniline

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